Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C14H22N4O2. It is primarily used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-5-nitropyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-(4-amino-5-aminopyridin-2-yl)piperazine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is used in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The compound’s structure allows it to bind to active sites or receptor domains, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21N5O4 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-8-10(15)11(9-16-12)19(21)22/h8-9H,4-7H2,1-3H3,(H2,15,16) |
InChI Key |
KAEPUFMWSRPELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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